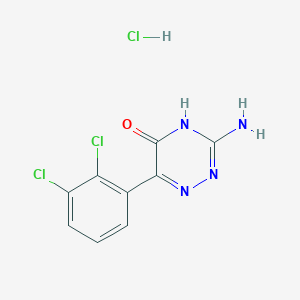
Lamotrigineepimpuritya
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lamotrigineepimpuritya is a compound of significant interest in the field of chemistry and pharmaceuticals. It is a derivative of lamotrigine, which is widely known for its use in treating epilepsy and bipolar disorder. This compound, like its parent compound, exhibits unique chemical properties that make it valuable for various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lamotrigineepimpuritya typically involves multiple steps, starting from basic organic compounds. The process often includes:
Nitration: Introduction of nitro groups into the aromatic ring.
Reduction: Conversion of nitro groups to amino groups.
Cyclization: Formation of the triazine ring structure.
Purification: Crystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Processing: Sequential addition of reagents with intermediate purification steps.
Continuous Flow Chemistry: Continuous addition of reagents and removal of products to maintain a steady state.
Analyse Des Réactions Chimiques
Types of Reactions
Lamotrigineepimpuritya undergoes several types of chemical reactions, including:
Oxidation: Conversion of amino groups to nitro groups.
Reduction: Conversion of nitro groups back to amino groups.
Substitution: Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
The reactions typically involve:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
Applications De Recherche Scientifique
Lamotrigineepimpuritya has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Lamotrigineepimpuritya involves its interaction with specific molecular targets in the body. It is believed to:
Inhibit Sodium Channels: By binding to inactive sodium channels, it reduces neuronal excitability.
Modulate Neurotransmitter Release: By affecting the release of excitatory neurotransmitters like glutamate.
Comparaison Avec Des Composés Similaires
Lamotrigineepimpuritya can be compared with other similar compounds, such as:
Lamotrigine: The parent compound, used primarily for epilepsy and bipolar disorder.
Carbamazepine: Another anticonvulsant with a different mechanism of action.
Valproate: A broad-spectrum antiepileptic drug.
Uniqueness
What sets this compound apart is its specific chemical structure, which allows for unique interactions with molecular targets, potentially leading to different therapeutic effects and applications.
Conclusion
This compound is a compound with significant potential in various fields of science and industry. Its unique chemical properties and diverse applications make it a valuable subject of study for researchers and professionals alike.
Propriétés
Formule moléculaire |
C9H7Cl3N4O |
|---|---|
Poids moléculaire |
293.5 g/mol |
Nom IUPAC |
3-amino-6-(2,3-dichlorophenyl)-4H-1,2,4-triazin-5-one;hydrochloride |
InChI |
InChI=1S/C9H6Cl2N4O.ClH/c10-5-3-1-2-4(6(5)11)7-8(16)13-9(12)15-14-7;/h1-3H,(H3,12,13,15,16);1H |
Clé InChI |
ZZVZWCUEXXMTJP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)Cl)C2=NN=C(NC2=O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


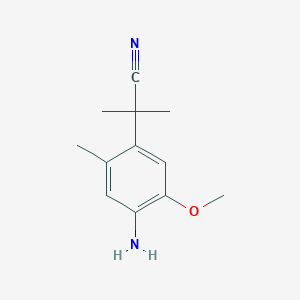



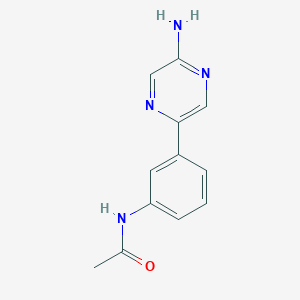
![7-Fluoro-3,4,5,10-tetrahydro-1H-2,5-methanoazepino[3,4-B]indole](/img/structure/B13036318.png)
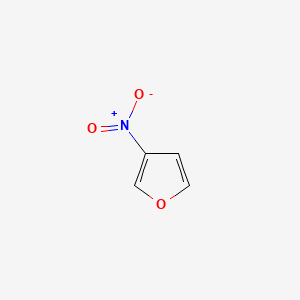
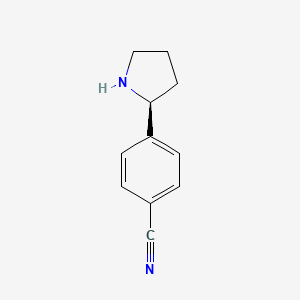
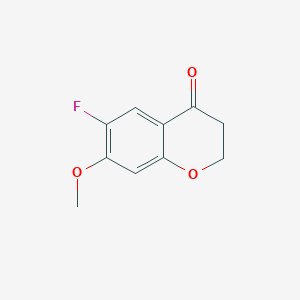
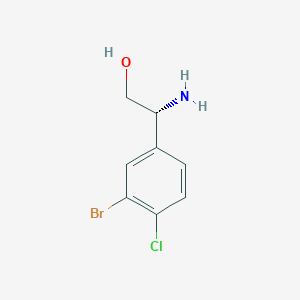

![4-[3-(3-Methylphenyl)-1H-indol-2-YL]butan-1-amine oxalate](/img/structure/B13036371.png)
![2-Methylthieno[2,3-b]thiophene](/img/structure/B13036377.png)

